molecular formula C6H4N4O5S2 B13439103 (2,3-Epoxysuccinyl)imidazolamide

(2,3-Epoxysuccinyl)imidazolamide

Cat. No.: B13439103
M. Wt: 276.3 g/mol
InChI Key: WLICJCVKKPBPNW-XIXRPRMCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,3-Epoxysuccinyl)imidazolamide is a compound that features an imidazole ring fused with an epoxysuccinyl group. Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. The compound is known for its diverse chemical and biological properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Epoxysuccinyl)imidazolamide typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production of imidazole derivatives often involves multi-step processes starting from commercially available and inexpensive amino acids. For instance, the condensation of α-bromoketones with formamidine acetate in liquid ammonia has been shown to be effective for the synthesis of optically active imidazole derivatives .

Chemical Reactions Analysis

Types of Reactions

(2,3-Epoxysuccinyl)imidazolamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The imidazole ring allows for various substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include nickel catalysts for cyclization, formamidine acetate for condensation, and various oxidizing and reducing agents depending on the desired reaction. Conditions often involve mild temperatures and the use of polar solvents .

Major Products

The major products formed from these reactions include disubstituted imidazoles and other imidazole derivatives, which can be further utilized in various applications .

Scientific Research Applications

(2,3-Epoxysuccinyl)imidazolamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2,3-Epoxysuccinyl)imidazolamide involves its interaction with molecular targets and pathways within biological systems. The imidazole ring can coordinate with transition metals, making it a useful ligand in various biochemical processes. The compound’s effects are mediated through its ability to form stable complexes with metal ions, which can then participate in catalytic cycles .

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A basic core structure with broad chemical and biological properties.

    Histidine: An essential amino acid with a similar imidazole ring structure.

    Metronidazole: An antibacterial and antiprotozoal medication containing an imidazole ring.

Uniqueness

(2,3-Epoxysuccinyl)imidazolamide is unique due to its epoxysuccinyl group, which imparts distinct chemical reactivity and biological activity compared to other imidazole derivatives. This uniqueness makes it a valuable compound for specialized applications in research and industry .

Properties

Molecular Formula

C6H4N4O5S2

Molecular Weight

276.3 g/mol

IUPAC Name

5-[(1R,5S)-2,4-dioxo-6-oxa-3-azabicyclo[3.1.0]hexan-3-yl]-1,3,4-thiadiazole-2-sulfonamide

InChI

InChI=1S/C6H4N4O5S2/c7-17(13,14)6-9-8-5(16-6)10-3(11)1-2(15-1)4(10)12/h1-2H,(H2,7,13,14)/t1-,2+

InChI Key

WLICJCVKKPBPNW-XIXRPRMCSA-N

Isomeric SMILES

[C@H]12[C@H](O1)C(=O)N(C2=O)C3=NN=C(S3)S(=O)(=O)N

Canonical SMILES

C12C(O1)C(=O)N(C2=O)C3=NN=C(S3)S(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.